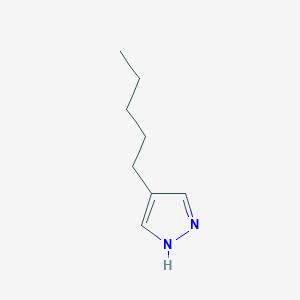

4-Pentyl-1H-pyrazole

Description

Structure

3D Structure

Properties

CAS No. |

17072-39-8 |

|---|---|

Molecular Formula |

C8H14N2 |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

4-pentyl-1H-pyrazole |

InChI |

InChI=1S/C8H14N2/c1-2-3-4-5-8-6-9-10-7-8/h6-7H,2-5H2,1H3,(H,9,10) |

InChI Key |

WLLPPYCYEXLVGO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CNN=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Pentyl 1h Pyrazole and Analogues

Classical and Contemporary Synthetic Routes to 4-Substituted Pyrazoles

The preparation of 4-substituted pyrazoles has evolved from classical cyclocondensation reactions to more efficient and atom-economical multicomponent strategies. These routes leverage the reactivity of various carbonyl and related compounds with hydrazine (B178648) derivatives to construct the pyrazole (B372694) core.

Cyclocondensation reactions involving hydrazines (PubChem CID: 9321) or their derivatives (such as hydrazine hydrate, PubChem CID: 24654, or hydrazine hydrochloride, PubChem CID: 115031) are fundamental to pyrazole synthesis. These reactions typically involve the formation of an imine followed by intramolecular cyclization and subsequent aromatization. uni.luktu.edu

The Knorr pyrazole synthesis is a classic and widely utilized method for preparing pyrazoles, involving the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. uni.luktu.eduCurrent time information in Bangalore, IN.ajol.infoscielo.org.zaresearchgate.netrsc.org This reaction is often catalyzed by acid. scielo.org.zaresearchgate.net The 1,3-dicarbonyl compound reacts with hydrazine, typically forming an imine intermediate, followed by the attack of the second nitrogen on the other carbonyl group, leading to cyclization and ultimately the pyrazole product. ajol.info

For the synthesis of 4-substituted pyrazoles, the structure of the 1,3-dicarbonyl precursor is crucial. For instance, in cases where the 1,3-diketone is unsymmetrical, regioselectivity can be a concern, potentially leading to a mixture of two regioisomers where the substituted heteroatom is adjacent to either the R1 or R3 substituents. uni.luktu.edu However, if the substitution pattern of the 1,3-dicarbonyl compound is designed such that the desired alkyl group (e.g., pentyl) is at the position that will become the 4-position of the pyrazole, this method is highly effective. For example, 1,3-diketones can be generated in situ and then converted to pyrazoles with hydrazines, offering good to excellent yields and tolerating diverse functional groups. Current time information in Bangalore, IN.

A general procedure often involves stirring a mixture of a dicarbonyl compound and a hydrazine/hydrazide with a catalyst like H2SO4·SiO2 under solvent-free conditions at room temperature, yielding pyrazoles in good to excellent yields. researchgate.net

Table 1: Representative Pyrazole Syntheses from 1,3-Dicarbonyl Compounds and Hydrazines

| 1,3-Dicarbonyl Compound Type | Hydrazine Derivative | Catalyst/Conditions | Typical Yield Range | Reference |

| Various β-diketones | Hydrazines/hydrazides | H2SO4·SiO2, RT, solvent-free | Good to excellent | researchgate.net |

| In situ generated 1,3-diketones | Hydrazines | LiHMDS (base) | Good to excellent | Current time information in Bangalore, IN. |

| β-ketoesters | Hydrazine | SmCl3 (Lewis acid) | Not specified, forms 3,4,5-substituted pyrazoles | Current time information in Bangalore, IN. |

Another significant route to pyrazoles involves the cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds. uni.luktu.eduCurrent time information in Bangalore, IN.citeab.com This reaction typically proceeds via a Michael addition of the hydrazine to the α,β-unsaturated system, followed by cyclization and subsequent oxidation to yield the aromatic pyrazole. Current time information in Bangalore, IN.citeab.com

For instance, the reaction of α,β-unsaturated ketones with hydrazine derivatives is a popular method for synthesizing pyrazolines, which can then be readily oxidized to aromatic pyrazoles. citeab.com If the α,β-unsaturated carbonyl compounds contain a heteroatom in the β-position, aromatization can be triggered by elimination under redox-neutral conditions. Current time information in Bangalore, IN. Tosylhydrazine can also be used, where the tosyl group acts as a leaving group, directly yielding aromatic pyrazoles under alkaline conditions. Current time information in Bangalore, IN.

Studies have shown that the regioselectivity of the pyrazoline product is influenced by the nucleophilicity of the hydrazine and the electrophilicity of the carbon atoms in the α,β-unsaturated system.

Table 2: Representative Pyrazole Syntheses from α,β-Unsaturated Carbonyl Systems and Hydrazines

| α,β-Unsaturated Carbonyl System | Hydrazine Derivative | Conditions | Outcome | Reference |

| α,β-unsaturated ketones | Hydrazine derivatives | Acid catalysis (e.g., acetic acid) | Pyrazolines, readily oxidized to pyrazoles | Current time information in Bangalore, IN.citeab.com |

| α,β-unsaturated carbonyl compounds | Tosylhydrazine | Alkaline conditions | Direct formation of pyrazoles | Current time information in Bangalore, IN. |

| α,β-alkynic aldehydes | Hydrazines | Followed by phenylselenyl chloride treatment | 4-(phenylselanyl)pyrazoles in good to high yields | uni.lu |

β-Enaminones serve as versatile building blocks for the synthesis of 4-substituted pyrazoles through cyclocondensation with hydrazines. uni.luCurrent time information in Bangalore, IN. These reactions typically involve the initial addition of the amino group of hydrazine to the enaminone double bond, followed by the elimination of small molecules (like dimethylamine (B145610) and water) to form the pyrazole ring.

Enaminones can be generated from 1,3-dicarbonyl compounds and N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA). Current time information in Bangalore, IN. The reaction with hydrazines can furnish 1,4,5-substituted pyrazoles in a one-pot process. Current time information in Bangalore, IN. The use of catalysts, such as iodine, can facilitate cascade reactions between enaminones, hydrazines, and other reagents to provide 1,4-disubstituted pyrazoles. Multicomponent reactions involving enaminones, benzaldehyde, and hydrazine hydrochloride in water have also been reported to yield 1H-pyrazoles in good yields.

Table 3: Representative Pyrazole Syntheses from β-Enaminones and Hydrazines

| Enaminone Type | Hydrazine Derivative | Catalyst/Conditions | Typical Yield Range | Reference |

| Various enaminones | Hydrazines | Iodine, DMSO, Selectfluor | Not specified, 1,4-disubstituted pyrazoles | |

| Enaminones | Hydrazine hydrate | Electrochemical conditions, halogen source | Not specified, 4-halopyrazoles | |

| Enaminones | Hydrazine-HCl | Ammonium acetate, water, reflux (3-component reaction) | Good yield |

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. uni.luktu.eduCurrent time information in Bangalore, IN. These reactions are favored for their operational simplicity, atom economy, and reduction in synthetic steps, aligning with principles of green chemistry.

One-pot synthesis protocols within MCRs are particularly advantageous as they avoid the isolation and purification of intermediates, saving time and resources. uni.luCurrent time information in Bangalore, IN.

Several one-pot methods have been developed for 4-substituted pyrazoles:

In situ generation of 1,3-dicarbonyl compounds: 1,3-dicarbonyl compounds can be generated in situ from enolates and carboxylic acid chlorides, which then react consecutively with hydrazines to form pyrazoles. Current time information in Bangalore, IN. For example, a SmCl3-catalyzed acylation of β-ketoesters yields 1,3-diketones, which cyclize with hydrazine to form 3,4,5-substituted pyrazoles. Current time information in Bangalore, IN.

Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence: A "one-pot" synthesis of 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acids integrates a MeONa/LiCl-mediated sterically hindered Claisen condensation, Knorr reaction, and hydrolysis. This method offers moderate to good yields and uses readily available reactants, avoiding the isolation of unstable intermediates.

Reactions involving α,β-alkynic aldehydes: A facile one-pot method for 4-(phenylselanyl)pyrazoles involves reacting α,β-alkynic aldehydes with hydrazines to in situ generate α,β-alkynic hydrazones, which then cyclize upon treatment with phenylselenyl chloride. This method shows good tolerance to various substituents. uni.lu

Cascade Reactions: Rapid one-pot, four-step sequences have been developed for 1,3,4,5-tetrasubstituted pyrazoles, combining reactions like Sonogashira coupling, addition-cyclocondensation, bromination, and Suzuki coupling. The same palladium catalyst can be used sequentially for multiple steps.

Table 4: Examples of One-Pot Multicomponent Syntheses for 4-Substituted Pyrazoles

| Reactants | Catalyst/Conditions | Product Type | Yields (if specified) | Reference |

| Aldehydes, β-ketoesters, hydrazines | Yb(PFO)3 (mild Lewis acid) | Persubstituted pyrazole-4-carboxylates | Not specified | Current time information in Bangalore, IN. |

| Alkylphenones, diethyl oxalate, hydrazines | MeONa/LiCl (base-mediated, sterically hindered Claisen) | 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acids | Moderate to good (up to 91%) | |

| α,β-alkynic aldehydes, hydrazines, phenylselenyl chloride | One-pot, in situ hydrazone formation | 4-(phenylselanyl)pyrazoles | Good to high | uni.lu |

| Enaminones, benzaldehyde, hydrazine-HCl | Ammonium acetate, water, reflux | 1H-pyrazoles | Good yield | |

| Alkyne, hydrazine derivatives | Visible-light-promoted cascade Glaser coupling/annulation | Polysubstituted pyrazoles | Not specified |

Multicomponent Reaction Strategies

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful and efficient technique for the preparation of various pyrazole derivatives, offering advantages such as reduced reaction times, higher yields, and often milder conditions compared to conventional heating methods mdpi.comshd-pub.org.rsresearchgate.netdergipark.org.trrasayanjournal.co.inresearchgate.netresearchgate.netnih.govmdpi.com. This approach leverages the ability of microwaves to rapidly and uniformly heat reaction mixtures, accelerating the kinetics of many organic transformations.

For instance, microwave irradiation has been successfully applied in the one-pot synthesis of pyrazole derivatives, including the regioselective formation of 4-alkyl-1,3,5-triarylpyrazoles through the oxidation of pyrazolines mdpi.com. Pyrazolines, which are precursors to pyrazoles, can be formed via cyclocondensation reactions and subsequently alkylated at the C-4 position before oxidation to the aromatic pyrazole mdpi.com. Studies have demonstrated the utility of microwave irradiation for cycloaddition reactions and for the preparation of 4,5-dihydro-1H-pyrazoles, which can then be dehydrated to yield the corresponding pyrazoles mdpi.comshd-pub.org.rsresearchgate.net.

While direct synthesis of 4-Pentyl-1H-pyrazole via microwave assistance is not explicitly detailed in the provided literature, the general applicability of these techniques for synthesizing 4-alkylated pyrazoles or their precursors suggests that microwave-assisted methods could be adapted for the introduction of a pentyl chain at the 4-position. For example, reactions involving the cyclization of 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds with hydrazines, followed by appropriate functionalization, could potentially be optimized under microwave conditions to yield 4-pentyl-1H-pyrazole mdpi.compharmdbm.comslideshare.net.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed coupling reactions are indispensable tools in organic synthesis for forming carbon-carbon bonds, offering high selectivity and functional group tolerance. Palladium-catalyzed reactions are particularly prominent in the synthesis of substituted pyrazoles.

Palladium-Catalyzed C-C Bond Formations

Palladium catalysis is widely utilized for the construction of C-C bonds in pyrazole chemistry, enabling the introduction of various substituents, including alkyl, aryl, and heteroaryl groups, often at the 4-position of the pyrazole ring rsc.orgnih.govresearchgate.netcapes.gov.brcapes.gov.brresearchgate.net. The versatility of palladium-catalyzed reactions allows for the coupling of pyrazole derivatives with diverse organic fragments. The 4-position of the pyrazole ring is known to be a favorable site for functionalization due to its electronic properties nih.gov.

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura cross-coupling reaction is a highly efficient and widely employed method for forming C-C bonds, particularly useful for synthesizing 4-substituted pyrazoles rsc.orgnih.govcapes.gov.brrsc.orgnih.govresearchgate.netnih.govnih.govnih.govscielo.org.mx. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or boronic ester) with an organic halide or pseudohalide (e.g., triflate).

For the synthesis of 4-Pentyl-1H-pyrazole, a common strategy would involve the Suzuki-Miyaura coupling of a 4-halopyrazole (e.g., 4-bromo-1H-pyrazole or 4-iodo-1H-pyrazole) with a pentylboronic acid or a related organoboron reagent. Studies have demonstrated the successful application of Suzuki coupling for introducing various groups at the 4-position of pyrazoles. For instance, 4-bromo-3,5-dinitro-1H-pyrazole has been utilized in Suzuki-Miyaura reactions to introduce aryl, heteroaryl, or styryl groups rsc.org. Similarly, 4-iodo-1-(tetrahydropyran-2-yl)-3,5-pyrazolecarboxylate has been coupled to introduce a phenyl group at the 4-position rsc.org.

The reaction conditions typically involve a palladium catalyst (e.g., Pd(OAc)2, Pd/C, or specific palladium complexes), a base (e.g., K2CO3, K3PO4), and a solvent system, often under mild conditions rsc.orgcapes.gov.brresearchgate.netnih.govscielo.org.mx. The general reaction scheme for a Suzuki-Miyaura coupling involving a 4-halopyrazole and an alkylboronic acid is presented below:

Table 1: General Suzuki-Miyaura Cross-Coupling for 4-Alkylpyrazoles

| Reactant 1 (Pyrazole Halide) | Reactant 2 (Organoboron Reagent) | Catalyst System | Base | Solvent | Expected Product | Notes |

| 4-Bromo-1H-pyrazole | Pentylboronic acid | Pd(0) catalyst | K2CO3 | Dioxane/H2O | 4-Pentyl-1H-pyrazole | General applicability based on literature for 4-substituted pyrazoles rsc.orgnih.govcapes.gov.brrsc.orgresearchgate.netnih.govnih.govscielo.org.mx. |

Sonogashira and Stille Coupling Applications

Sonogashira Coupling: The Sonogashira cross-coupling reaction is a palladium- and copper-catalyzed reaction primarily used for forming carbon-carbon triple bonds between aryl or vinyl halides and terminal alkynes. While the reaction is highly effective for introducing alkynyl groups, direct formation of a saturated alkyl chain like a pentyl group is not its primary application. One study indicated that for 4-iodo derivatives of pyrazoles, Sonogashira coupling with alk-1-ynes bearing electron-releasing substituents was found to be unsuitable, leading to reductive deiodination rather than the desired coupling researchgate.net. However, if an alkynyl group were introduced at the 4-position, it could subsequently be reduced to a saturated alkyl chain. Examples of Sonogashira coupling for C4-alkynylisoxazoles suggest the potential for similar transformations in pyrazoles, albeit requiring a subsequent reduction step nih.govrsc.org.

Stille Coupling: The Stille coupling reaction involves the palladium-catalyzed cross-coupling of organotin reagents with organic halides or pseudohalides. This method is known for its wide scope and tolerance of various functional groups, including heterocyclic compounds libretexts.org. While the provided literature mentions the use of Stille coupling in the synthesis of highly functionalized 1,3,4,5-tetrasubstituted pyrazoles researchgate.net, specific examples for the direct introduction of a pentyl group at the 4-position of pyrazole via Stille coupling are not detailed. However, the general utility of Stille coupling for C-C bond formation with heterocyclic substrates suggests its potential for such transformations if an appropriate organostannane reagent (e.g., pentylstannane) and a 4-halopyrazole were employed.

Functionalization of Pyrazole Rings

The pyrazole ring can be functionalized at various positions, with the 4-position being particularly amenable to electrophilic substitution and metallation reactions.

Lithiation and Electrophilic Substitution at the 4-Position

The 4-position of the pyrazole ring is recognized as the most nucleophilic site and readily undergoes electrophilic substitution reactions pharmdbm.comnih.govrrbdavc.orgpharmaguideline.com. This characteristic makes it a prime target for directed metallation strategies, such as lithiation, followed by quenching with an electrophile to introduce a desired substituent.

Directed lithiation typically involves treating a pyrazole derivative with a strong base, such as an alkyllithium reagent (e.g., n-butyllithium, n-BuLi), to generate a lithiated intermediate. This intermediate can then react with various electrophiles. For instance, 4-bromo-1-phenyl-1H-pyrazole has been shown to undergo selective bromine-lithium exchange at low temperatures (e.g., -78 °C) with n-BuLi, yielding a 4-lithiopyrazole intermediate ktu.edu. This lithiated species can then be reacted with electrophiles. A common example is quenching with N,N-dimethylformamide (DMF) to yield a 4-formylpyrazole (an aldehyde) ktu.edu.

Table 2: Lithiation and Electrophilic Substitution at Pyrazole 4-Position

| Starting Material | Reagent 1 (Lithiation) | Temperature | Reagent 2 (Electrophile) | Product Type | Yield |

| 4-Bromo-1-phenyl-1H-pyrazole | n-BuLi | -78 °C | DMF | 4-Formylpyrazole | 70% ktu.edu |

To introduce a pentyl group, a 4-lithiated pyrazole could be reacted with a pentyl halide (e.g., 1-iodopentane) or a pentyl aldehyde/ketone, followed by a reduction step if an alcohol or secondary alkyl group is formed. While the direct reaction with a pentyl halide is less commonly highlighted in the provided literature, the principle of electrophilic quenching of 4-lithiated pyrazoles is well-established for introducing carbon-based substituents rsc.orgktu.edu. The regioselectivity of lithiation and subsequent electrophilic attack at the 4-position is a key advantage of this synthetic strategy pharmdbm.comnih.govrrbdavc.orgpharmaguideline.com.

Halogenation and Nitration at the 4-Position

Electrophilic substitution reactions, such as halogenation and nitration, predominantly occur at the C-4 position of the pyrazole ring. This regioselectivity is a key advantage for the synthesis of 4-substituted pyrazole precursors.

Halogenation: Pyrazole can be halogenated at the C-4 position to yield 4-halopyrazoles, such as 4-bromo-1H-pyrazole and 4-iodo-1H-pyrazole. thermofisher.comthermofisher.commdpi.comsolubilityofthings.comresearchgate.netchemimpex.com For instance, bromination often proceeds at C-4 under controlled conditions. thermofisher.com Similarly, 4-iodopyrazoles can be synthesized by treating α,β-alkynic hydrazones with molecular iodine in the presence of a base like NaHCO₃, yielding good to excellent results. nih.gov Another method for iodination involves CAN-mediated iodination with I₂ which affords 4-iodides in a highly regioselective manner. researchgate.netrsc.org

Nitration: Nitration of pyrazole typically occurs at the C-4 position. Pyrazole can be nitrated using concentrated nitric acid in sulfuric acid. thermofisher.comchemicalbook.com While 1-nitropyrazole (B188897) might be initially formed, it can rearrange to 4-nitropyrazole in acid at low temperatures. thermofisher.com Commercially available 4-nitropyrazole is a valuable intermediate, which can be further functionalized. researchgate.net

These 4-halogenated or 4-nitrated pyrazoles serve as crucial intermediates for further derivatization, particularly for introducing carbon-based substituents like the pentyl group.

Specific Methods for Introducing the Pentyl Moiety at C-4 Position

The introduction of a pentyl group at the C-4 position of the pyrazole ring can be achieved through various synthetic strategies, primarily focusing on alkylation and cross-coupling reactions.

Direct C-4 alkylation of 1H-pyrazole with simple alkyl halides to introduce a pentyl group is not commonly detailed in the literature as a straightforward method. However, general principles for C-alkylation exist. One approach involves the functionalization of pyrazoline intermediates, which can then be oxidized to pyrazoles. For example, 4-alkyl-1,3,5-triarylpyrazoles have been synthesized via alkylation at the C-4 position of the pyrazoline ring, followed by oxidation. mdpi.comnih.gov This suggests a potential route where a pentyl group could be introduced onto a pyrazoline precursor, which is subsequently aromatized to the pyrazole.

Another strategy involves the use of organometallic reagents. For instance, 4-halopyrazoles can undergo halogen-lithium exchange reactions with reagents like n-butyllithium (n-BuLi) to form 4-lithiopyrazoles. researchgate.netresearchgate.net These lithiated intermediates are highly reactive nucleophiles that can then react with appropriate electrophiles. While direct reaction with a pentyl halide or pentyl-containing electrophile to introduce a simple pentyl chain at C-4 of 1H-pyrazole is not explicitly described in the search results, this strategy is conceptually viable for introducing various carbon chains.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are particularly effective for functionalizing the C-4 position of pyrazoles, especially starting from 4-halopyrazole precursors. rsc.orgznaturforsch.comresearchgate.netnih.govclockss.org

A notable example demonstrating the introduction of a pentyl-containing moiety at C-4 is the synthesis of 4-(p-Pentylphenyl)-1H-pyrazole. This compound was successfully synthesized via a Suzuki-Miyaura cross-coupling reaction. The reaction involved a 4-substituted pyrazole derivative (specifically, a THP-protected pyrazole) and 4-pentylbromobenzene as the pentyl precursor. The reaction was catalyzed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in the presence of potassium phosphate (B84403) (K₃PO₄) in a mixed solvent system of dimethylformamide (DMF) and water. znaturforsch.com

This methodology highlights the utility of Suzuki-Miyaura coupling for introducing diverse aryl and alkyl-aryl groups at the C-4 position of pyrazoles, provided a suitable boronic acid or similar organometallic precursor containing the desired pentyl moiety is available. The general applicability of Suzuki coupling for 4-substituted pyrazoles is well-established, accommodating a wide range of aryl boronic acids, including those with electron-rich or electron-poor substituents. rhhz.net

Synthesis of Key 4-Pentyl-1H-Pyrazole Precursors and Intermediates

The primary precursors for introducing the pentyl moiety at the C-4 position are 4-halogenated pyrazoles.

4-Bromo-1H-pyrazole: This compound is a widely utilized intermediate in pharmaceutical and agrochemical synthesis. chemimpex.com It can be prepared by the direct bromination of pyrazole. thermofisher.com

4-Iodo-1H-pyrazole: This precursor is crucial for cross-coupling reactions. Its synthesis can be achieved through electrophilic cyclization of α,β-alkynic hydrazones using molecular iodine in the presence of a base like NaHCO₃. nih.gov Additionally, CAN-mediated iodination with I₂ on 1-aryl-3-CF₃-1H-pyrazoles has been shown to afford 4-iodides regioselectively. researchgate.netrsc.org

These halogenated pyrazoles provide a reactive site at C-4 for subsequent C-C bond formation reactions.

Isolation and Purification Techniques for 4-Pentyl-1H-Pyrazole

After synthetic reactions, the isolation and purification of 4-Pentyl-1H-pyrazole and its derivatives are critical to obtain the pure compound. Common techniques employed in organic synthesis for pyrazole derivatives include:

Recrystallization: This method is frequently used for solid products, where the crude compound is dissolved in a suitable solvent and then allowed to crystallize out, leaving impurities in the solution. clockss.orggoogle.comgoogle.comacs.org

Column Chromatography: This is a widely used technique for separating components of a mixture based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) and elution with a mobile phase. Flash chromatography is a common variant. nih.govresearchgate.netacs.orgresearchgate.netrsc.org

Solvent Extraction: This technique is often used to isolate the desired product from the reaction mixture by partitioning it between two immiscible solvents. google.comgoogle.com

Filtration and Washing: These are fundamental steps for separating solid products from liquids and removing soluble impurities. acs.org

The choice of purification method depends on the physical properties of the specific 4-pentyl-1H-pyrazole derivative and the nature of the impurities.

Advanced Structural and Spectroscopic Characterization of 4 Pentyl 1h Pyrazole

Detailed Spectroscopic Analysis

The structural elucidation of 4-Pentyl-1H-pyrazole relies on a combination of spectroscopic methods, each offering complementary information about the molecular architecture, functional groups, and electronic transitions.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the molecular structure of organic compounds, providing insights into the connectivity and spatial arrangement of atoms.

1D NMR (1H, 13C) Chemical Shift Assignments and Coupling Constant Analysis

The 1D NMR spectra (¹H and ¹³C) provide crucial information regarding the number, type, and environment of hydrogen and carbon atoms within 4-Pentyl-1H-pyrazole.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 4-Pentyl-1H-pyrazole is expected to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) ring and the pentyl chain. The aromatic protons on the pyrazole ring (at positions 3 and 5) are anticipated to resonate in the downfield region, typically between δ 7.3-7.8 ppm, due to the deshielding effect of the aromatic ring current. The N-H proton, being exchangeable, would usually appear as a broad singlet, often in the very downfield region (δ 10.5-12.0 ppm), with its chemical shift being highly dependent on solvent and concentration.

The protons of the pentyl chain (-CH₂CH₂CH₂CH₂CH₃) would display characteristic aliphatic chemical shifts. The α-methylene protons (adjacent to the pyrazole ring) are expected to be deshielded, resonating around δ 2.6-2.8 ppm. Subsequent methylene (B1212753) groups would appear progressively upfield, typically between δ 1.2-1.7 ppm, often as complex multiplets. The terminal methyl group protons would appear as a triplet around δ 0.8-1.0 ppm.

Table 1: Illustrative ¹H NMR Chemical Shift Assignments for 4-Pentyl-1H-pyrazole (in CDCl₃)

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Pyrazole N-H | 10.5-12.0 | br s | 1H | N-H (exchangeable) |

| Pyrazole H-3, H-5 | 7.3-7.8 | s | 2H | Pyrazole ring protons (C3-H, C5-H) |

| Pentyl α-CH₂ | 2.6-2.8 | t | 2H | -CH₂-pyrazole |

| Pentyl β-CH₂ | 1.5-1.7 | m | 2H | -CH₂-CH₂-pyrazole |

| Pentyl γ-CH₂ | 1.2-1.4 | m | 2H | -CH₂-CH₂-CH₂-pyrazole |

| Pentyl δ-CH₂ | 1.2-1.4 | m | 2H | -CH₂-CH₂-CH₂-CH₂-pyrazole |

| Pentyl ε-CH₃ | 0.8-1.0 | t | 3H | -CH₃ (terminal) |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon backbone. The carbons of the pyrazole ring would show distinct chemical shifts. C4, bearing the pentyl substituent, would typically resonate in the range of δ 105-115 ppm. C3 and C5, being adjacent to nitrogen atoms and part of the aromatic system, would be more deshielded, typically appearing between δ 130-145 ppm. The exact positions would depend on the tautomeric form (1H- or 2H-pyrazole) and the electronic effects of the pentyl group.

The carbons of the pentyl chain would resonate in the aliphatic region. The α-carbon (C1') directly attached to the pyrazole ring would be the most deshielded, typically around δ 30-35 ppm. Subsequent methylene carbons would appear progressively upfield, with the terminal methyl carbon (C5') resonating around δ 13-15 ppm.

Table 2: Illustrative ¹³C NMR Chemical Shift Assignments for 4-Pentyl-1H-pyrazole (in CDCl₃)

| Carbon Type | Chemical Shift (δ, ppm) | Assignment |

| Pyrazole C-3 | 135-145 | Pyrazole ring carbon (adjacent to N) |

| Pyrazole C-4 | 105-115 | Pyrazole ring carbon (substituted by pentyl) |

| Pyrazole C-5 | 130-140 | Pyrazole ring carbon (adjacent to N) |

| Pentyl C1' | 30-35 | -CH₂-pyrazole |

| Pentyl C2' | 28-30 | -CH₂-CH₂-pyrazole |

| Pentyl C3' | 25-27 | -CH₂-CH₂-CH₂-pyrazole |

| Pentyl C4' | 22-24 | -CH₂-CH₂-CH₂-CH₂-pyrazole |

| Pentyl C5' | 13-15 | -CH₃ (terminal) |

2D NMR (COSY, HSQC, HMBC, NOESY) for Structural Elucidation and Conformational Studies

Two-dimensional (2D) NMR experiments are indispensable for confirming assignments, establishing connectivity, and gaining insights into the conformational preferences of 4-Pentyl-1H-pyrazole.

Correlation Spectroscopy (COSY): COSY experiments reveal correlations between scalar-coupled protons. For 4-Pentyl-1H-pyrazole, COSY would show cross-peaks between vicinal protons within the pentyl chain (e.g., α-CH₂ with β-CH₂, β-CH₂ with γ-CH₂, etc.). It would also confirm the connectivity of the pyrazole ring protons, showing correlations between H3 and H5 if they are coupled.

Heteronuclear Single Quantum Coherence (HSQC): HSQC provides direct one-bond ¹H-¹³C correlations. This experiment is crucial for unambiguously assigning each proton signal to its directly attached carbon atom. For instance, the α-methylene protons of the pentyl chain would correlate with the α-carbon, and similarly for other CH₂ and CH₃ groups. The pyrazole ring protons (H3, H5) would correlate with their respective carbons (C3, C5).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range ¹H-¹³C correlations (typically 2-4 bonds), which are vital for establishing connectivity across quaternary carbons and identifying the position of substituents. For 4-Pentyl-1H-pyrazole, key HMBC correlations would include:

Protons of the α-CH₂ of the pentyl chain correlating with C4 of the pyrazole ring (²J or ³J).

Pyrazole H3 and H5 protons correlating with C4 (²J or ³J) and potentially with the α-carbon of the pentyl chain (³J or ⁴J).

The N-H proton correlating with C3 and C5 of the pyrazole ring (²J or ³J). These correlations would definitively confirm the attachment of the pentyl group at the 4-position of the pyrazole ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal correlations between protons that are spatially close, regardless of whether they are scalar-coupled. This is particularly useful for conformational studies of the flexible pentyl chain and for confirming the relative proximity of protons on the pyrazole ring to the pentyl chain. For example, NOE cross-peaks might be observed between the α-methylene protons of the pentyl chain and the adjacent pyrazole ring protons, providing insights into the preferred conformation of the pentyl group relative to the ring.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular mass of 4-Pentyl-1H-pyrazole, providing its precise elemental composition. This technique is critical for confirming the molecular formula and distinguishing the target compound from isomers with similar nominal masses but different elemental compositions.

For 4-Pentyl-1H-pyrazole, with a molecular formula of C₈H₁₄N₂, the calculated exact mass is 138.115698 g/mol . A typical HRMS spectrum would show a molecular ion peak ([M+H]⁺ or [M]⁺) at or very close to this calculated value, with a mass accuracy typically within 5 ppm. Fragmentation patterns observed in the mass spectrum can also provide additional structural information, such as the loss of parts of the pentyl chain or characteristic pyrazole ring cleavages.

Table 3: Expected HRMS Data for 4-Pentyl-1H-pyrazole

| Parameter | Expected Value |

| Molecular Formula | C₈H₁₄N₂ |

| Exact Mass | 138.115698 g/mol |

| Molecular Ion | [M+H]⁺ or [M]⁺ at ~139.12 or ~138.12 m/z |

| Mass Accuracy | Typically < 5 ppm (e.g., 139.1234 ± 0.0007) |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present and the characteristic molecular vibrations of 4-Pentyl-1H-pyrazole.

N-H Stretching: A prominent feature in the FT-IR spectrum would be a broad absorption band in the region of 3100-3500 cm⁻¹ due to the N-H stretching vibration of the pyrazole ring. This band's breadth and position can be influenced by hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations from the pyrazole ring would appear around 3000-3100 cm⁻¹. Aliphatic C-H stretching vibrations from the pentyl chain would be observed in the region of 2850-2970 cm⁻¹, with distinct peaks for asymmetric and symmetric stretching of CH₂ and CH₃ groups.

C=N and C=C Stretching (Pyrazole Ring): The aromatic pyrazole ring would exhibit characteristic stretching vibrations for the C=N and C=C bonds within the ring system. These typically appear as multiple bands in the region of 1400-1650 cm⁻¹.

CH₂ and CH₃ Bending Vibrations: Characteristic bending vibrations for the aliphatic CH₂ and CH₃ groups of the pentyl chain would be present, including scissoring, wagging, and rocking modes, typically in the 1350-1470 cm⁻¹ range.

Pyrazole Ring Vibrations: In-plane and out-of-plane deformation modes of the pyrazole ring would also be observed in the fingerprint region (below 1600 cm⁻¹), contributing to the unique spectral signature of the compound.

Raman spectroscopy complements FT-IR, often providing strong signals for symmetric vibrations and non-polar bonds, which may be weak in IR. The pyrazole ring vibrations, particularly those involving the aromatic system, would be well-represented in the Raman spectrum.

Table 4: Illustrative Vibrational Spectroscopy (FT-IR) Data for 4-Pentyl-1H-pyrazole

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3500 (broad) | N-H stretching (pyrazole) |

| 3000-3100 | Aromatic C-H stretching |

| 2850-2970 | Aliphatic C-H stretching |

| 1400-1650 (multiple) | C=N, C=C stretching (pyrazole ring) |

| 1350-1470 | CH₂, CH₃ bending vibrations |

| < 1600 | Pyrazole ring deformations |

Electronic Absorption and Fluorescence Spectroscopy

Electronic absorption (UV-Vis) and fluorescence spectroscopy provide insights into the electronic structure and transitions within 4-Pentyl-1H-pyrazole, particularly related to the aromatic pyrazole ring.

UV-Vis Absorption: Pyrazole and its derivatives typically exhibit strong absorption bands in the ultraviolet region, primarily due to π→π* electronic transitions within the aromatic ring system. For pyrazole itself, a strong absorption maximum is observed around 200-240 nm. The presence of an alkyl substituent like the pentyl group at position 4 is generally not expected to cause significant bathochromic (red) shifts but might influence the intensity or fine structure of the absorption bands. Therefore, 4-Pentyl-1H-pyrazole is expected to show a strong absorption band in the UV region, likely around 200-240 nm. Weaker n→π* transitions might also be present at longer wavelengths, though often less intense.

Fluorescence Spectroscopy: While some pyrazole derivatives can exhibit fluorescence, the fluorescence properties of simple alkyl-substituted pyrazoles like 4-Pentyl-1H-pyrazole are generally weak or absent in solution due to efficient non-radiative decay pathways. However, the presence of specific substituents or aggregation in certain environments could induce or enhance fluorescence. Detailed fluorescence studies would involve excitation and emission spectra analysis, quantum yield determination, and lifetime measurements, if any significant emission is observed.

Table 5: Illustrative Electronic Absorption (UV-Vis) Data for 4-Pentyl-1H-pyrazole (in a suitable solvent)

| Absorption Type | Wavelength (λmax, nm) | Assignment |

| Strong Band | 200-240 | π→π* transition |

| Weaker Band | (if present) | n→π* transition |

Solid-State Structural Determination

The solid-state structural determination of pyrazole derivatives typically employs X-ray crystallography to elucidate their precise molecular arrangement and intermolecular interactions. For 4-Pentyl-1H-pyrazole specifically, detailed X-ray crystallographic data are not extensively reported in the readily available literature. However, general principles observed in related pyrazole compounds offer insights into the likely structural characteristics.

Pyrazoles are known to form various hydrogen-bonded aggregates in the solid state, including dimers, trimers, tetramers, and polymeric catemers mdpi.comiucr.org. The topology of these aggregates is influenced by the steric bulk of peripheral substituents and the interplay between the acidity of the N1—H proton and the basicity of the N2 nitrogen atom iucr.org. For instance, 4-halogenated-1H-pyrazoles exhibit diverse packing motifs, with 4-bromo-1H-pyrazole and 4-chloro-1H-pyrazole forming trimeric units, while 4-fluoro-1H-pyrazole and 4-iodo-1H-pyrazole tend to form catemeric structures mdpi.comiucr.orgiucr.org. The pyrazole ring itself is typically planar iucr.orgnih.gov.

X-ray Crystallography for Absolute Configuration and Molecular Packing

While specific X-ray crystallographic data for 4-Pentyl-1H-pyrazole were not found, X-ray crystallography is the definitive method for determining the absolute configuration (if the molecule were chiral) and the precise molecular packing in the solid state. For pyrazole derivatives, this technique reveals critical details such as bond lengths, bond angles, dihedral angles, and the nature of intermolecular interactions, predominantly hydrogen bonding nih.govajol.infomdpi.comsemanticscholar.org.

Tautomerism and Isomerism in 4-Pentyl-1H-Pyrazole

Tautomerism is a fundamental characteristic of 1H-pyrazoles, influencing their reactivity and biological activities encyclopedia.pub. This phenomenon involves the rapid interconversion of isomeric forms through the migration of a proton and rearrangement of double bonds. For 1H-pyrazoles, the most prominent form of tautomerism is annular tautomerism, where the hydrogen atom attached to a nitrogen atom can migrate between the two nitrogen atoms within the pyrazole ring mdpi.comnih.govwikipedia.org.

Investigation of 1H-Pyrazole Tautomeric Forms

1H-pyrazoles exist in a tautomeric equilibrium between two forms, often referred to as 1H- and 2H-tautomers, although for N-unsubstituted pyrazoles, the proton typically resides on one of the nitrogen atoms, leading to a dynamic equilibrium between positions N1 and N2. This prototropic exchange results in the averaging of signals for carbons at positions 3 and 5 in nuclear magnetic resonance (NMR) spectroscopy, often appearing as broad signals mdpi.com.

Spectroscopic methods, particularly NMR (¹H, ¹³C, ¹⁵N) and Fourier-transform infrared (FT-IR) spectroscopy, are extensively used to investigate tautomeric equilibria in pyrazoles, both in solution and in the solid state nih.govuchile.clbeilstein-journals.orgresearchgate.netclockss.orgrsc.org. Theoretical calculations, such as Density Functional Theory (DFT), also play a crucial role in predicting the relative stabilities of tautomers and the energy barriers for proton transfer uchile.clbeilstein-journals.orgresearchgate.netresearchgate.net. For instance, activation energies for intramolecular proton migration in pyrazole derivatives are typically high, in the range of 47.8–55.5 kcal/mol, suggesting that proton exchange is more likely an intermolecular process encyclopedia.pubmdpi.com.

Impact of Pentyl Substitution on Tautomeric Equilibria

The nature and position of substituents on the pyrazole ring significantly influence the tautomeric equilibrium encyclopedia.pubmdpi.comresearchgate.net. The pentyl group at position 4 of 4-Pentyl-1H-pyrazole is an alkyl substituent. Alkyl groups are generally considered electron-donating.

Research on substituted pyrazoles indicates that electron-donating groups can impact the tautomeric preferences and the energetic demands for proton transfer mdpi.comresearchgate.net. For monosubstituted pyrazole derivatives with alkyl groups, a tautomeric equilibrium is frequently observed in solution mdpi.com. While specific data for the impact of a pentyl group at position 4 on the tautomeric equilibrium of 4-Pentyl-1H-pyrazole are not explicitly detailed in the search results, general principles suggest that the electron-donating nature of the pentyl group would influence the electron density distribution within the pyrazole ring. This, in turn, could affect the relative basicity of the nitrogen atoms and the acidity of the N-H proton, thereby modulating the tautomeric equilibrium and the kinetics of proton exchange. Theoretical studies on 4-substituted pyrazoles have shown that electron-releasing groups tend to lower the activation energy for proton transfer processes researchgate.net.

Given the alkyl substitution at position 4, 4-Pentyl-1H-pyrazole would likely exhibit the characteristic annular tautomerism of 1H-pyrazoles, with the pentyl group influencing the subtle balance between the tautomeric forms, potentially favoring one over the other or maintaining a dynamic equilibrium depending on the solvent and temperature.

Computational and Theoretical Chemistry Studies of 4 Pentyl 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental for understanding the electronic structure and stability of chemical compounds. For pyrazole (B372694) derivatives, these calculations provide detailed insights into their molecular geometry, vibrational characteristics, and electronic behavior.

Density Functional Theory (DFT) is a widely utilized quantum mechanical method for optimizing molecular geometries and determining electronic structures. materialsciencejournal.orgcp2k.org For 4-Pentyl-1H-pyrazole, DFT calculations would aim to identify the most stable three-dimensional arrangement of its atoms (the global minimum energy conformation). This involves iteratively adjusting atomic positions until the total energy of the system reaches a minimum. cp2k.org

DFT calculations can provide precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's spatial arrangement. For instance, studies on pyrazole derivatives often employ hybrid functionals like B3LYP with various basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)) to achieve accurate results. materialsciencejournal.orghud.ac.ukresearchgate.networldscientific.com The electronic structure derived from DFT calculations reveals the distribution of electron density within the molecule, indicating regions of high and low electron concentration. This information is vital for predicting sites of chemical reactivity and intermolecular interactions.

Illustrative Data Table: Optimized Geometric Parameters (Hypothetical)

| Parameter | Bond/Angle/Dihedral | Value (Å/°) |

| Bond Lengths | N1-N2 | 1.35 |

| C3-C4 | 1.38 | |

| C4-C(pentyl) | 1.52 | |

| Bond Angles | N1-N2-C3 | 105.0 |

| C2-C3-C4 | 107.0 | |

| C3-C4-C(pentyl) | 125.0 | |

| Dihedral Angles | N2-N1-C5-C4 | 0.0 |

| C3-C4-C(pentyl)-C | Variable |

Note: The values in this table are illustrative and not specific computational results for 4-Pentyl-1H-pyrazole.

Vibrational normal mode analysis, typically performed after geometry optimization, calculates the theoretical infrared (IR) and Raman spectra of a molecule. hud.ac.ukresearchgate.netnih.govresearchgate.netmdpi.comscience.gov For 4-Pentyl-1H-pyrazole, this analysis would predict the characteristic vibrational frequencies associated with its pyrazole ring and the pentyl chain. Each normal mode corresponds to a specific type of atomic motion within the molecule. mdpi.com

Potential Energy Distribution (PED) analysis is a crucial component that quantifies the contribution of individual internal coordinates (bond stretches, angle bends, torsions) to each normal mode. hud.ac.ukresearchgate.netnih.govresearchgate.netmdpi.comscience.gov This allows for the unambiguous assignment of observed spectral bands to specific molecular vibrations, providing a detailed understanding of the molecule's dynamic behavior. For instance, studies on pyrazole derivatives often report characteristic stretching and bending modes for the pyrazole ring, as well as vibrations associated with alkyl substituents. researchgate.netacs.org

Illustrative Data Table: Selected Vibrational Frequencies and PED (Hypothetical)

| Frequency (cm⁻¹) | Assignment (Major PED Contribution) |

| 3100-3050 | C-H stretching (pyrazole ring) |

| 2960-2850 | C-H stretching (pentyl chain) |

| 1600-1500 | C=N/C=C stretching (pyrazole ring) |

| 1470-1400 | CH2/CH3 bending (pentyl chain) |

| 1000-900 | Pyrazole ring breathing |

Note: The values in this table are illustrative and not specific computational results for 4-Pentyl-1H-pyrazole.

Natural Bond Orbital (NBO) analysis is a powerful tool to investigate intramolecular and intermolecular interactions, including hydrogen bonding and charge transfer. hud.ac.ukresearchgate.networldscientific.comnih.govresearchgate.netuba.armdpi.comresearchgate.net For 4-Pentyl-1H-pyrazole, NBO analysis would reveal the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals, indicating hyperconjugative interactions that contribute to molecular stability. worldscientific.comresearchgate.net

Specifically, NBO analysis can identify potential hydrogen bonding sites, such as interactions involving the nitrogen atoms of the pyrazole ring or hydrogen atoms of the pentyl chain. hud.ac.ukresearchgate.networldscientific.comnih.govresearchgate.netuba.armdpi.com The strength of these interactions is quantified by second-order perturbation energies (E(2)), which provide a measure of the donor-acceptor interaction energy. worldscientific.commdpi.com Understanding these interactions is crucial for predicting how 4-Pentyl-1H-pyrazole might behave in condensed phases or in complexes with other molecules.

Illustrative Data Table: NBO Second-Order Perturbation Energies (E(2)) (Hypothetical)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP(N) | BD(C-H) | 2.5 | n→σ |

| BD(C-C) (pentyl) | BD(C-C) (pentyl) | 1.8 | σ→σ |

| LP(N) | BD*(N-H) | 3.2 | Hydrogen bond |

Note: The values in this table are illustrative and not specific computational results for 4-Pentyl-1H-pyrazole.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a critical role in determining a molecule's chemical reactivity and optoelectronic properties. materialsciencejournal.orgworldscientific.comscience.govresearchgate.netresearchgate.netresearchgate.netwuxibiology.comnih.gov The HOMO represents the electron-donating ability, while the LUMO represents the electron-accepting ability. wuxibiology.com

For 4-Pentyl-1H-pyrazole, the energies and spatial distribution of the HOMO and LUMO would indicate its propensity for electrophilic or nucleophilic attack. A smaller HOMO-LUMO energy gap generally suggests higher chemical reactivity and lower kinetic stability. materialsciencejournal.orgnih.gov This gap is also relevant to optoelectronic properties, as it correlates with the energy required for electronic transitions, influencing UV-Vis absorption characteristics. materialsciencejournal.orgresearchgate.netfishersci.ca Studies on pyrazole derivatives often report HOMO energies ranging from approximately -7.67 to -5.60 eV and LUMO energies from -1.80 to -4.25 eV, with varying energy gaps. researchgate.net

Illustrative Data Table: Frontier Molecular Orbital Energies (Hypothetical)

| Orbital | Energy (eV) | Description (Illustrative) |

| LUMO | -2.50 | Primarily on pyrazole ring |

| HOMO | -6.00 | Primarily on pyrazole ring |

| HOMO-LUMO Gap | 3.50 | Indicates reactivity |

Note: The values in this table are illustrative and not specific computational results for 4-Pentyl-1H-pyrazole.

Conformational Analysis and Energy Minima Identification

Conformational analysis is essential for understanding the flexibility of a molecule and identifying its most stable spatial arrangements, known as conformers or energy minima. hud.ac.ukresearchgate.netnih.govresearchgate.netuba.arresearchgate.netnih.govpnnl.gov For 4-Pentyl-1H-pyrazole, the flexibility primarily arises from the rotation around the C-C bonds within the pentyl chain and the C-C bond connecting the pentyl group to the pyrazole ring.

Potential Energy Surface (PES) scans are computational techniques used to explore the energy landscape of a molecule as a function of one or more dihedral angles. hud.ac.ukresearchgate.netnih.govresearchgate.netresearchgate.netnih.govpnnl.gov By systematically rotating specific bonds (e.g., along the pentyl chain or the bond connecting it to the pyrazole ring) while optimizing all other geometric parameters, researchers can identify stable conformers and the energy barriers separating them. hud.ac.ukresearchgate.netnih.govresearchgate.netnih.govpnnl.gov

For 4-Pentyl-1H-pyrazole, PES scans would help determine the preferred orientations of the pentyl chain relative to the pyrazole ring. The rotational barriers dictate the ease with which the molecule can interconvert between different conformers at a given temperature. Identifying these energy minima and their relative stabilities is crucial for understanding the molecule's physical properties, such as its behavior in solution or its packing in a crystal lattice. Studies on pyrazole derivatives often report multiple conformational isomers, with the most stable conformer typically having the lowest energy. hud.ac.ukresearchgate.netnih.govuba.arnih.gov

Illustrative Data Table: Conformational Energies and Rotational Barriers (Hypothetical)

| Conformer | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) | Description (Illustrative) |

| Conformer A | 0.0 | N/A | Most stable conformer |

| Conformer B | 0.8 | 2.5 (Barrier A→B) | Less stable, accessible |

| Conformer C | 1.5 | 3.0 (Barrier A→C) | Less stable, accessible |

Note: The values in this table are illustrative and not specific computational results for 4-Pentyl-1H-pyrazole.

Advanced Applications and Future Research Directions

Development as Molecular Probes and Chemical Tools

Pyrazole (B372694) derivatives, including those bearing a pentyl substituent, are explored for their ability to interact specifically with biological targets, making them suitable for developing molecular probes and chemical tools.

Compounds incorporating the pentyl-pyrazole motif have demonstrated utility as ligands for characterizing various receptors, particularly G protein-coupled receptors (GPCRs). For instance, N-(piperidin-1-yl)-5-phenyl-1-(n-pentyl)-4-methyl-1H-pyrazole-3-carboxamide (AM263), a pyrazole derivative featuring an n-pentyl group, has been extensively studied for its antagonist activity at cannabinoid CB1 and CB2 receptors. Detailed 3D quantitative structure-activity relationship (QSAR) studies using AM263 as a template have provided insights into the structural requirements for selective antagonist activity at these receptors, guiding the design of subsequent generations of analogues nih.gov. The pentyl group at the N1 position of the pyrazole ring has been noted to contribute to enhanced ligand affinity for cannabinoid receptors, as observed in some indole (B1671886) derivatives where a pentyl group at the N1 position significantly increased CB1R affinity idrblab.net. Another example includes 1-(2,4-Dichlorophenyl)-N-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-methyl-5-(5-pentylthiophen-2-yl)-1H-pyrazole-3-carboxamide, which functions as a cannabinoid receptor 1 ligand, further highlighting the role of pentyl-substituted pyrazole scaffolds in receptor binding uni.lu. Beyond cannabinoid receptors, pyrazole derivatives with alkyl/cycloalkyl moieties, including pentyl, have shown enhanced potency and functional selectivity towards calcium/cAMP signaling over β-arrestin recruitment in studies of apelin receptor agonists iiab.me. Similarly, the incorporation of a pentyl group in nitrogen-containing heterocycles, such as 4-methyl-1-pentyl-1H-benzo[d]imidazol-2-amine, has led to the identification of human Toll-Like Receptor 8 (TLR8)-specific agonists, underscoring the broad applicability of the pentyl chain in designing receptor-targeting ligands uni.lu.

The ability of pentyl-substituted pyrazoles to interact with specific biological targets positions them as valuable molecular probes for elucidating complex molecular mechanisms. While direct studies on 4-Pentyl-1H-pyrazole as a standalone probe are limited, its derivatives, such as the cannabinoid receptor antagonist AM251 (a pyrazole-3-carboxamide), have been investigated as molecular probes to image the central nervous system (CNS) and understand underlying mechanisms knu.edu.af. The lipophilic nature imparted by the pentyl chain can be crucial for such probes to cross biological barriers, like the blood-brain barrier, and reach their targets effectively. Research often emphasizes the need for a deeper understanding of the molecular basis of action for pyrazoline-containing compounds, suggesting that pyrazole derivatives are continuously being developed and utilized to unravel cellular and biochemical pathways ontosight.ai. The synthesis of compounds like Methyl 4-pentyl-1H-pyrazole-3-carboxylate further provides building blocks for creating more complex probes tailored for specific mechanistic investigations nih.gov.

Potential in Materials Science and Advanced Technologies

The unique electronic and structural properties of pyrazole compounds, particularly when modified with alkyl chains, extend their utility beyond biological applications into materials science and advanced technologies.

Pyrazole derivatives are recognized for their substantial non-linear optical (NLO) properties, making them promising candidates for applications in optoelectronics and photonics. While specific studies on the NLO properties of 4-Pentyl-1H-pyrazole itself are not widely reported, the general class of pyrazoles exhibits significant NLO responses. For instance, pyrazole derivatives such as 3-(1,1-dicyanoethenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (DCNP) have been investigated for their excellent electrooptic properties, which are a form of NLO behavior. The optical nonlinearity of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates has also been assessed, revealing their potential for NLO applications. The presence of alkyl chains, including pentyl, can influence the molecular packing and electronic distribution within the pyrazole scaffold, thereby affecting its NLO characteristics. Computational studies on pyrazole-thiophene-based amide derivatives have further highlighted the potential for specific compounds within this class to exhibit superior non-linear optical responses.

Pyrazole-containing compounds have found applications as fluorescent agents and dyes due to their chromophoric properties. The pyrazole ring can be incorporated into larger molecular structures to create highly fluorescent dyes. For example, pyrazolylpyrene chromophores have been developed as highly fluorescent dyes, exhibiting bright fluorescence in solution. While 4-Pentyl-1H-pyrazole is not explicitly cited as a fluorescent agent, the pyrazole core is a known component of fluorescent moieties and dyes. The modification of such scaffolds with alkyl groups like pentyl can influence their solubility, photostability, and emission characteristics, making them suitable for various imaging and sensing applications. The broader field of natural and synthetic fluorescent agents heavily relies on diverse chemical scaffolds, including heterocyclic components, for analytical and biomedical applications.

Pyrazole derivatives are well-established as versatile ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. The nitrogen atoms within the pyrazole ring provide excellent coordination sites. 4-Acyl-5-pyrazolones, for instance, serve as O,O-chelating ligands, and their coordination chemistry with various metal centers has been extensively studied. The ability to form N,O-chelating Schiff base ligands from pyrazolones further enhances their coordination features. Pyrazole derivatives, including those with alkyl substituents, are utilized in the synthesis of asymmetric imine and amine ligands, which can then form heterometallic polynuclear complexes. Nitrogen-based heterocyclic ligands, such as pyrazoles, are particularly attractive in coordination chemistry due to their ability to tune the reactivity and stability of metal complexes. This makes them valuable for constructing novel coordination polymers and for applications in catalysis. The pentyl group on the pyrazole ring can influence the steric and electronic environment around the metal center, thereby modulating the complex's properties and potential applications.

Derivatization for Enhanced or Novel Biological Profiles

The strategic modification of 4-Pentyl-1H-pyrazole, through derivatization, aims to optimize its physicochemical properties and enhance its biological interactions. This approach can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.

Molecular hybridization is a powerful methodology in drug discovery that involves merging two or more pharmacophoric units from different bioactive compounds into a single molecular entity wikipedia.orgcoreyorganics.comontosight.ai. This strategy is designed to create new chemical entities that can exhibit synergistic effects, dual mechanisms of action, or improved therapeutic indices compared to the individual parent compounds.

For pyrazole derivatives, including 4-Pentyl-1H-pyrazole, this approach can involve covalently linking the pyrazole core to other known pharmacophores. Research has demonstrated the efficacy of such hybrid molecules:

Pyrazole-pyridazine hybrids have been synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors, indicating their potential in anti-inflammatory therapies fishersci.ca.

Carbazolyl-thiazolyl-pyrazole hybrids have shown promising anticancer activity. Studies suggest that the presence of the pyrazole ring in these hybrid structures contributes significantly to their effectiveness as a pharmacophore for anticancer properties wikipedia.org.

Indole-pyrazole hybrids have been developed to achieve synergistic pharmacological effects, exhibiting a range of activities including kinase inhibition, antioxidant properties, and antimicrobial effects. Specific indole-pyrazole hybrids have demonstrated potent activity against liver cancer cell lines and cytotoxicity against human colorectal carcinoma cells citeab.com.

Benzimidazole-pyrazole hybrids have been explored for their anti-ulcerogenic potential, showcasing the versatility of combining pyrazole with other heterocyclic systems ontosight.ai.

While direct examples of 4-Pentyl-1H-pyrazole hybrid molecules are not extensively documented, the established success of pyrazole-based hybridization strategies suggests that the pentyl chain could serve as a flexible linker or a lipophilic anchor for conjugating 4-Pentyl-1H-pyrazole with other pharmacophores. This could lead to novel compounds with tailored biological profiles, leveraging the inherent properties of the pyrazole ring combined with the strategic addition of other active moieties.

Bioisosterism is a fundamental concept in medicinal chemistry, involving the replacement of an atom or group with another that possesses similar physical or chemical properties, thereby producing similar biological effects nih.govuni.lumybiosource.com. This strategy is employed to improve drug efficacy, reduce toxicity, alter pharmacokinetics, or overcome patent limitations.

In the context of pyrazole chemistry, bioisosteric replacements have been successfully applied to modify the properties of lead compounds:

In the development of cannabinoid receptor antagonists, the 5-aryl substituent of a pyrazole core was bioisosterically replaced with a 2-thienyl moiety containing an alkynyl unit, leading to highly potent and selective compounds nih.govuni.lu.

The C3-carboxamide moiety of rimonabant, a known pyrazole-containing drug, was successfully replaced with a 5-alkyl oxadiazole ring, yielding novel oxadiazole derivatives with potent CB1 receptor antagonism and selectivity mybiosource.comamericanelements.com.

Pyrrolidino-pyrazole structures have been investigated as bioisosteric alternatives for piperazine (B1678402) in glycine (B1666218) transporter-1 (GlyT1) inhibitors, demonstrating excellent potency in preclinical studies wikidoc.org.

For 4-Pentyl-1H-pyrazole, bioisosteric replacement strategies could involve:

Modification of the pentyl chain: The linear pentyl chain could be replaced with branched alkyl groups, cyclic aliphatic systems, or groups containing heteroatoms (e.g., ether, thioether, amine linkages) to modulate lipophilicity, metabolic stability, or specific interactions with binding sites.

Replacement of atoms within the pyrazole ring: While less common for the core heterocycle due to its fundamental role, subtle bioisosteric replacements (e.g., nitrogen for carbon in specific positions, or sulfur/oxygen for carbon in a fused ring system) could be explored in highly specific cases to fine-tune electronic properties or hydrogen bonding capabilities, without altering the fundamental pyrazole scaffold.

Substitutions on the pyrazole ring: Beyond the pentyl group, other positions on the pyrazole ring could be modified with various functional groups (e.g., halogens, hydroxyls, amines, amides) or small heterocyclic rings to explore their impact on biological activity and physicochemical properties.

These explorations aim to discover 4-Pentyl-1H-pyrazole derivatives with optimized drug-like properties, improved target engagement, and reduced off-target effects.

Green Chemistry Approaches in 4-Pentyl-1H-Pyrazole Synthesis

The increasing demand for sustainable chemical processes necessitates the adoption of green chemistry principles in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This is particularly relevant for compounds like 4-Pentyl-1H-pyrazole, where efficient and environmentally benign synthetic routes are crucial for large-scale production.

Environmentally benign synthetic protocols for pyrazoles focus on minimizing hazardous substances, reducing waste, and improving atom economy. Key strategies include:

Green Solvents: The use of benign solvents, most notably water, as a reaction medium instead of traditional volatile organic solvents, significantly reduces environmental impact fishersci.comfishersci.com.

Solvent-Free Conditions: Conducting reactions without any solvent, often facilitated by microwave or ultrasound irradiation, offers benefits such as reduced reaction times, higher yields, and simplified purification processes fishersci.comfishersci.comwikidata.orgusada.orgfishersci.be. Microwave irradiation, for instance, has been shown to be superior to conventional heating methods for pyrazole synthesis in terms of eco-friendliness, solvent reduction, time efficiency, and yield wikipedia.org.

Ambient Temperature Reactions: Performing reactions at room temperature reduces energy consumption and the need for specialized heating or cooling equipment, contributing to a simpler and safer process usada.org.

Waste Minimization: Designing synthetic routes that produce minimal or no toxic byproducts, aligning with the principles of atom economy, is a core tenet of green chemistry usada.org.

These protocols are broadly applicable to the synthesis of pyrazole derivatives, including 4-Pentyl-1H-pyrazole, by adapting known cyclization and condensation reactions (e.g., between hydrazines and 1,3-dicarbonyl compounds or α,β-unsaturated aldehydes) to greener conditions wikipedia.orgfishersci.commims.com.

Catalysis is a cornerstone of sustainable chemistry, enabling reactions to proceed with higher efficiency, selectivity, and reduced energy input. Various catalytic methodologies have been developed for the sustainable production of pyrazole derivatives:

Heterogeneous Catalysis: Solid catalysts, such as Al2O3/clay, CeO2/SiO2, Amberlyst-70, and silica-supported sulfuric acid, offer advantages in terms of easy separation and recyclability fishersci.comfishersci.at. Nano-catalysts, including ZnO nanoparticles, have been successfully employed under microwave-assisted solvent-free conditions, leading to efficient pyrazole synthesis wikipedia.orgwikidata.org. Magnetic nanoparticles (e.g., SrFe12O19) also provide an avenue for sustainable, solvent-free synthesis with high yields fishersci.be.

Homogeneous Catalysis: Catalysts like FeCl3-PVP, Sc(OTf)3, sulfamic acid, molecular iodine, AlCl3, and sodium ascorbate (B8700270) facilitate pyrazole formation under milder conditions wikipedia.orgfishersci.comfishersci.at. Notably, molecular iodine can catalyze pyrazole annulation processes without the need for transition metals wikipedia.org.

Organocatalysis: The use of organic molecules as catalysts, such as L-tyrosine and sodium gluconate, represents an environmentally friendly alternative to metal-based catalysts, promoting sustainability in multicomponent reactions for pyrazole synthesis fishersci.comfishersci.be.

Transition Metal Catalysis: While some transition metals are less "green," their precise application can lead to highly efficient and selective transformations. Examples include copper catalysis for C-N bond formation and N-functionalization of pyrazoles, silver-catalyzed reactions for trifluoromethyl pyrazoles, and rhodium-catalyzed addition-cyclization reactions wikipedia.orgfishersci.befishersci.atatamanchemicals.com.

These catalytic advancements contribute significantly to the sustainable production of 4-Pentyl-1H-pyrazole and its derivatives by reducing reaction times, increasing product yields, and minimizing the generation of hazardous waste.

Future Perspectives in 4-Pentyl-1H-Pyrazole Research

Future research on 4-Pentyl-1H-pyrazole is poised to expand its utility across several frontiers, driven by the ongoing need for novel functional molecules and sustainable chemical processes.

Targeted Therapeutic Development: Building upon the established biological versatility of pyrazoles, future work will likely focus on designing 4-Pentyl-1H-pyrazole derivatives as highly specific therapeutic agents. This includes exploring its potential in emerging areas such as new antiviral therapies (e.g., against coronaviruses wikipedia.org), selective kinase inhibitors for oncology nih.gov, and agents for complex neurodegenerative disorders guidetopharmacology.org. The unique lipophilic character imparted by the pentyl chain could be strategically exploited to enhance membrane permeability or target specific lipid-rich biological environments.

Advanced Structure-Activity Relationship (SAR) Studies: Comprehensive SAR investigations will be crucial to fully understand how modifications to the pentyl chain and the pyrazole core influence biological activity. This will involve systematic variations of the pentyl group (e.g., branching, cyclization, introduction of heteroatoms) and the exploration of different substituents on the pyrazole ring to optimize potency, selectivity, and pharmacokinetic properties. Computational chemistry and artificial intelligence could play a significant role in predicting optimal structural modifications.

Innovative Synthetic Methodologies: The push towards greener chemistry will continue to drive the development of more efficient and sustainable synthetic routes for 4-Pentyl-1H-pyrazole. This includes the exploration of continuous flow chemistry for scalable production, the application of photocatalysis for milder reaction conditions, and the increasing use of biocatalysis (enzyme-mediated reactions) for highly selective and environmentally friendly transformations.

Materials Science and Agrochemical Applications: Beyond medicinal chemistry, pyrazoles find applications in materials science (e.g., fluorescent materials, dyes) and as agrochemicals (e.g., fungicides, insecticides, herbicides) wikipedia.orgguidetopharmacology.orgcenmed.com. Future research could explore if the specific properties of 4-Pentyl-1H-pyrazole or its derivatives could lead to novel applications in these sectors, perhaps as components in advanced functional materials or as new generation crop protection agents with improved environmental profiles.

Exploration of Novel Biological Targets: Given the vast landscape of biological pathways, future research may uncover entirely new biological targets where the specific structural features of 4-Pentyl-1H-pyrazole offer unique advantages, leading to unexpected therapeutic or industrial applications.

The continued investigation into 4-Pentyl-1H-pyrazole, combining sophisticated synthetic strategies with rigorous biological evaluation, promises to unlock its full potential as a valuable chemical scaffold for diverse applications.

Q & A

Q. What are the optimal synthetic routes for 4-Pentyl-1H-pyrazole, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with a 1,5-diarylpyrazole core. For example, the pentyl chain can be introduced via condensation of 5-phenyl-1-pentanol with appropriate intermediates under controlled conditions. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity in nucleophilic substitutions.

- Temperature : Reactions often require reflux (e.g., 110–120°C) to drive cyclization.

- Purification : Recrystallization from methanol or ethanol is critical to isolate the pure compound .

Example protocol: A mixture of precursors in xylene is refluxed for 24–30 hours, followed by alkaline workup and solvent removal. The crude product is recrystallized for purity .

Q. Which analytical techniques are most effective for characterizing 4-Pentyl-1H-pyrazole?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR confirm regiochemistry and substituent positions (e.g., distinguishing N-1 vs. N-2 substitution).

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C-H stretches in the pentyl chain).

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks, critical for structure-activity studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 4-Pentyl-1H-pyrazole analogs?

- Methodological Answer : Discrepancies often arise from structural variations (e.g., substituent position or chain length). To address this:

- Comparative SAR Analysis : Systematically compare analogs (e.g., 4-pentyl vs. 4-methylphenyl derivatives) in standardized assays. For instance, replacing the pentyl chain with shorter alkyl groups may reduce lipophilicity and alter membrane permeability .

- Control Experiments : Ensure consistent assay conditions (e.g., cell lines, incubation times) to isolate structural effects .

Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of 4-Pentyl-1H-pyrazole in pharmacological contexts?

- Methodological Answer :

- Functional Group Modulation : Synthesize derivatives with modified substituents (e.g., halogenation at the phenyl ring or chain length variation) to assess impact on target binding.

- Computational Docking : Use molecular dynamics simulations to predict interactions with receptors (e.g., G-protein-coupled receptors).

- In Vitro Profiling : Screen analogs against panels of enzymes or cell lines (e.g., cancer cells with dysregulated cell cycle pathways) to identify mechanistic trends .

Q. How should researchers design experiments to evaluate the neuroprotective or anticancer potential of 4-Pentyl-1H-pyrazole?

- Methodological Answer :

- Mechanistic Assays : Target pathways such as cyclin-dependent kinase (CDK) inhibition or RB phosphorylation, given pyrazoles' role in cell cycle regulation. Use Western blotting to quantify protein expression (e.g., p16INK4a, cyclin D1) .

- Dose-Response Studies : Test concentrations from 1 nM to 100 µM in neuronal or cancer cell models. Measure IC values and compare to reference drugs.

- In Vivo Models : For neuroprotection, employ rodent models of neurodegeneration (e.g., MPTP-induced Parkinsonism) with pharmacokinetic profiling to assess blood-brain barrier penetration .

Q. What advanced techniques can validate the binding mode of 4-Pentyl-1H-pyrazole to its biological targets?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding interactions at atomic resolution.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and thermodynamics.

- Surface Plasmon Resonance (SPR) : Measure real-time association/dissociation kinetics .

Tables for Key Data

Table 1 : Comparative Bioactivity of Pyrazole Derivatives

| Compound | Substituent | IC (µM) | Target Pathway | Reference |

|---|---|---|---|---|

| 4-Pentyl-1H-pyrazole | CH | 12.3 ± 1.2 | CDK4/Cyclin D1 | |

| 4-Methylphenyl-1H-pyrazole | CH-CH | 45.7 ± 3.8 | MAPK |

Table 2 : Optimal Synthetic Conditions for 4-Pentyl-1H-pyrazole

| Step | Reactants | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | 5-Phenyl-1-pentanol + HCl | Xylene | 110 | 78 |

| 2 | Cyclization with hydrazine | Ethanol | 80 | 65 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.